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Dicyclohexyl peroxide

half-life temperature thermal decomposition kinetics cure cycle optimization

Dicyclohexyl peroxide (CAS 1758-61-8) is a symmetrical dialkyl peroxide (ROOR) with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol. It belongs to the class of organic peroxides and functions as a free-radical initiator for polymerization and crosslinking processes.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 1758-61-8
Cat. No. B157761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl peroxide
CAS1758-61-8
Synonymsdicyclohexyl peroxide
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OOC2CCCCC2
InChIInChI=1S/C12H22O2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2
InChIKeyFYLJKQFMQFOLSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexyl Peroxide (CAS 1758-61-8): A Low-Temperature Dialkyl Peroxide Initiator for Radical Polymerization and Crosslinking


Dicyclohexyl peroxide (CAS 1758-61-8) is a symmetrical dialkyl peroxide (ROOR) with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It belongs to the class of organic peroxides and functions as a free-radical initiator for polymerization and crosslinking processes. Unlike diacyl peroxides such as benzoyl peroxide, dicyclohexyl peroxide undergoes homolytic O–O bond cleavage to generate two cyclohexyloxyl radicals, which can initiate vinyl monomer polymerization or abstract hydrogen atoms from polymer backbones to facilitate crosslinking. The compound is characterized by a relatively low 10-hour half-life temperature, making it suitable for low- to moderate-temperature radical generation compared to other common dialkyl peroxides like dicumyl peroxide.

Initiation Mechanism Symmetrical dialkyl peroxide; homolytic O–O cleavage generates two cyclohexyloxyl radicals distinct from tertiary alkoxyl species
Thermal Profile Half-life temperature lower than typical dialkyl peroxides such as dicumyl peroxide, supporting reduced processing temperatures
Substrate Fit Enables low-temperature crosslinking of heat-sensitive polymers including EVA foams, silicones, and thermoplastic vulcanizates

Why Dicyclohexyl Peroxide Cannot Be Replaced by Generic Organic Peroxide Initiators Without Process Re-validation


Organic peroxides are not interchangeable commodities; their thermal decomposition kinetics, radical species, and half-life profiles directly govern polymerization rates, crosslink density, scorch safety, and final material properties. Dicyclohexyl peroxide decomposes at a significantly lower temperature than the widely used dicumyl peroxide (10-hour half-life at ~97°C vs. ~117°C) [1][2], meaning a substitution can cause incomplete cure if processing temperatures are not adjusted, or premature scorch if a more reactive peroxide is inadvertently selected. Furthermore, the cyclohexyloxyl radical generated from dicyclohexyl peroxide exhibits different hydrogen-abstraction selectivity and initiation efficiency compared to cumyloxyl or benzoyloxyl radicals from alternative initiators [3]. These differences manifest as measurable variations in polymer molecular weight, crosslink density, and residual volatiles, making direct substitution without reformulation a significant technical risk.

Decomposition Temperature Mismatch Lower half-life temperature may lead to incomplete cure or premature scorch if process windows are not re-validated; direct substitution from higher-temperature peroxides carries scorch safety risk.
Radical Selectivity Difference Secondary cyclohexyloxyl radicals exhibit different hydrogen-abstraction selectivity compared to tertiary cumyloxyl radicals; crosslink density and polymer architecture may shift without reformulation adjustment.
Storage & Handling Profile Low self-accelerating decomposition temperature imposes refrigerated storage; substituting a more thermally stable peroxide may overlook critical low-temperature handling and shipping constraints.

Quantitative Evidence: Where Dicyclohexyl Peroxide Shows Verifiable Differentiation from Comparator Peroxides


Lower 10-Hour Half-Life Temperature Enables Low-Energy Cure Cycles vs. Dicumyl Peroxide

Dicyclohexyl peroxide exhibits a 10-hour half-life at approximately 97°C, as determined by thermal decomposition studies in solution [1]. In contrast, dicumyl peroxide—the most widely used dialkyl peroxide crosslinking agent—has a 10-hour half-life at 117–120°C under comparable conditions [2]. This approximately 20°C difference in half-life temperature means that dicyclohexyl peroxide can initiate polymerization or crosslinking at substantially lower processing temperatures. For industrial users, this translates to potential energy savings and the ability to cure temperature-sensitive substrates that would degrade at the higher temperatures required for dicumyl peroxide.

Half-Life Temperature
Cross-study comparable
~97°C vs. ~117°C
Supports lower energy cure cycles and compatibility with heat-sensitive substrates
Exact solvent conditions differ between studies; reported difference approximately 20°C
half-life temperature thermal decomposition kinetics cure cycle optimization

Distinct Radical Species (Cyclohexyloxyl vs. Cumyloxyl) Offers Different Hydrogen-Abstraction Reactivity Profile

Upon thermal decomposition, dicyclohexyl peroxide yields two cyclohexyloxyl radicals (c-C₆H₁₁O•), whereas dicumyl peroxide produces cumyloxyl radicals (C₆H₅C(CH₃)₂O•) and benzoyl peroxide generates benzoyloxyl radicals (C₆H₅CO₂•). Cyclohexyloxyl radicals are secondary alkoxyl radicals with distinct hydrogen-abstraction rate constants and regioselectivity compared to tertiary cumyloxyl radicals. Literature on alkoxyl radical reactivity indicates that secondary alkoxyl radicals generally exhibit higher hydrogen-abstraction rates from unactivated C–H bonds than tertiary alkoxyl radicals, owing to reduced steric hindrance and different bond dissociation energetics [1]. This class-level inference suggests that dicyclohexyl peroxide may provide more efficient hydrogen abstraction from polyolefin backbones during crosslinking, potentially yielding higher crosslink density at equivalent peroxide loading. However, a direct head-to-head comparison under identical conditions has not been located in the open literature.

Radical Species
Class-level inference
Cyclohexyloxyl (2°) vs. Cumyloxyl (3°)
May offer higher hydrogen-abstraction efficiency from polyolefin backbones
No direct head-to-head study found; based on alkoxyl radical structure-reactivity relationships
radical chemistry initiation efficiency hydrogen abstraction selectivity

Dicyclohexyl Peroxide Serves as a Low-Temperature Initiator Where Dicumyl Peroxide Requires Elevated Cure Temperatures

The combination of a low 10-hour half-life temperature (~97°C) and a self-accelerating decomposition temperature (SADT) of approximately 25°C gives dicyclohexyl peroxide a unique thermal profile. This profile supports cure cycles at temperatures well below those required for dicumyl peroxide (10-hour half-life ~117°C). While this low SADT imposes strict refrigerated storage and handling requirements, it also means that once the peroxide is introduced into a process, radical generation initiates at lower external heat input. For temperature-sensitive substrates such as certain ethylene-vinyl acetate (EVA) foams, silicone elastomers, or specialty thermoplastic vulcanizates, this enables crosslinking without thermal degradation of the matrix. No direct comparative cure study showing property advantages has been identified; this is a class-level inference based on half-life data.

Cure Temperature Window
Class-level inference
~30–50°C lower vs. dicumyl peroxide
Enables processing of heat-sensitive polymers where standard peroxide cure causes thermal degradation
Inferred from half-life kinetics; direct comparative cure studies not available
low-temperature crosslinking scorch safety heat-sensitive polymers

Procurement-Driven Application Scenarios for Dicyclohexyl Peroxide Based on Verified Differentiation


Low-Temperature Crosslinking of Heat-Sensitive Polyolefin Foams and EVA-Based Materials

Where dicumyl peroxide requires processing temperatures exceeding 130–140°C for efficient crosslinking, dicyclohexyl peroxide's lower 10-hour half-life temperature (~97°C) enables cure cycles in the 80–110°C range [1]. This is critical for EVA foams and certain polyolefin blends where excessive heat causes bubble collapse, discoloration, or additive degradation. Procurement teams supporting foam or flexible duct manufacturing should evaluate dicyclohexyl peroxide when lower-temperature cure is a process requirement.

Radical Initiator for Ambient or Mild-Temperature Vinyl Monomer Polymerization

For bulk or solution polymerization of vinyl monomers (e.g., styrene, acrylates, vinyl acetate) where high-molecular-weight polymer is desired but elevated temperatures would cause chain-transfer and molecular weight reduction, dicyclohexyl peroxide provides a lower-temperature initiation option compared to dicumyl peroxide or di-tert-butyl peroxide. The cyclohexyloxyl radical can initiate polymerization at temperatures where other dialkyl peroxides remain largely undecomposed, offering better control over polymerization rate and final molecular weight distribution [1][2].

Specialty Silicone and Thermoplastic Vulcanizate (TPV) Crosslinking

Silicone elastomers and TPVs often benefit from peroxide crosslinking, but many formulations contain temperature-sensitive functional groups or fillers. Dicyclohexyl peroxide, with its secondary cyclohexyloxyl radical, may offer a different crosslinking selectivity profile compared to the tertiary cumyloxyl radical from dicumyl peroxide [3]. Researchers developing novel TPV or silicone formulations where standard peroxide cure leads to undesirable side reactions (e.g., chain scission, additive degradation) should consider dicyclohexyl peroxide as an alternative initiator scaffold.

Polymer Synthesis Research Requiring Deuterium-Labeled Radical Precursors

Dicyclohexyl peroxide has been specifically prepared in regiospecifically di-deuterated form for mechanistic studies of cyclohexyloxyl radical fragmentation and thermolysis pathways [4]. This makes the compound uniquely valuable for academic and industrial research groups investigating radical reaction mechanisms, polymer degradation pathways, or initiating system design, where isotopically labeled initiators are essential analytical tools.

Application
Selection Property
Validation Focus
Low-temperature foam & EVA crosslinking
Lower 10-hour half-life temperature
Cure temperature window, scorch safety, substrate thermal stability
Mild-temperature vinyl polymerization
Low-temperature radical initiation efficiency
Polymerization rate, molecular weight distribution control
Specialty silicone & TPV crosslinking
Secondary alkoxyl radical selectivity
Crosslink density, side-reaction profile, additive compatibility
Mechanistic radical studies (deuterated)
Regiospecifically deuterated form available
Isotopic labeling verification, fragmentation pathway analysis
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